molecular formula C5H6F2N4 B071192 3,5-Difluoro-2-hydrazinylpyridin-4-amine CAS No. 159783-21-8

3,5-Difluoro-2-hydrazinylpyridin-4-amine

Cat. No.: B071192
CAS No.: 159783-21-8
M. Wt: 160.13 g/mol
InChI Key: VNFAXUJHGBTXOB-UHFFFAOYSA-N
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Preparation Methods

  • Unfortunately, specific synthetic routes and reaction conditions for the preparation of Centanafadine Hydrochloride are not widely available in the public domain. it is being studied in clinical trials, which suggests that it is actively synthesized and evaluated.
  • Industrial production methods are proprietary and typically not disclosed until after regulatory approval.
  • Chemical Reactions Analysis

    • Centanafadine Hydrochloride is designed to inhibit the reuptake of three neurotransmitters: dopamine, norepinephrine, and serotonin.
    • It likely undergoes various chemical reactions, including oxidation, reduction, and substitution. detailed information on specific reactions and reagents is not publicly accessible.
    • Major products formed from these reactions would depend on the specific synthetic pathways used during its preparation.
  • Scientific Research Applications

    • Centanafadine Hydrochloride’s potential applications extend beyond ADHD treatment:

        Neurochemistry: It may impact neurotransmitter levels and signaling pathways.

        Psychopharmacology: Researchers explore its effects on mood, cognition, and behavior.

        Neurobiology: Investigations focus on its interactions with neural circuits.

        Clinical Trials: Ongoing studies assess its safety and efficacy in various populations.

  • Mechanism of Action

    • Centanafadine’s mechanism involves inhibiting the reuptake of dopamine, norepinephrine, and serotonin. By doing so, it increases their availability in synaptic clefts.
    • The compound likely interacts with specific transporters (e.g., DAT, NET, SERT) and modulates neurotransmitter levels, affecting attention and behavior.
  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    3,5-difluoro-2-hydrazinylpyridin-4-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H6F2N4/c6-2-1-10-5(11-9)3(7)4(2)8/h1H,9H2,(H3,8,10,11)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VNFAXUJHGBTXOB-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=C(C(=C(C(=N1)NN)F)N)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H6F2N4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    160.13 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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